1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine

HDM2/p53 Inhibitor Piperazine SAR Medicinal Chemistry

The compound 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine (CAS 2034429-79-1) is a synthetic piperazine derivative with the molecular formula C20H25N3O4 and a molecular weight of 371.44 g/mol. It is structurally characterized by a piperazine core substituted with a 2-methoxyphenyl group and a pyridine-4-carbonyl moiety bearing a 2-methoxyethoxy side chain.

Molecular Formula C20H25N3O4
Molecular Weight 371.437
CAS No. 2034429-79-1
Cat. No. B2906069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine
CAS2034429-79-1
Molecular FormulaC20H25N3O4
Molecular Weight371.437
Structural Identifiers
SMILESCOCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C20H25N3O4/c1-25-13-14-27-19-15-16(7-8-21-19)20(24)23-11-9-22(10-12-23)17-5-3-4-6-18(17)26-2/h3-8,15H,9-14H2,1-2H3
InChIKeyNPTYNEBOFQOELG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine (CAS 2034429-79-1): Chemical Identity and Procurement Baseline


The compound 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine (CAS 2034429-79-1) is a synthetic piperazine derivative with the molecular formula C20H25N3O4 and a molecular weight of 371.44 g/mol [1]. It is structurally characterized by a piperazine core substituted with a 2-methoxyphenyl group and a pyridine-4-carbonyl moiety bearing a 2-methoxyethoxy side chain. This compound is classified as a research chemical and has been identified as an intermediate in the optimization of substituted piperazine and piperidine-based inhibitors targeting the p53-HDM2 protein-protein interaction, a key pathway in oncology drug discovery [2]. Its procurement is typically for specialized medicinal chemistry and preclinical research purposes.

Procurement Risks: Why Generic Piperazine Analogs Cannot Substitute for 1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine (CAS 2034429-79-1)


In the context of HDM2 inhibitor lead optimization, simple piperazine analogs cannot be interchanged without significant loss of target potency and pharmacological profile. The specific substitution pattern of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine is a critical structural determinant. Evidence from the development program indicates that replacement of a pyridine nitrogen with an alkoxy substituent, such as the 2-methoxyethoxy group, was a key step that directly led to improved potency [1]. Furthermore, subsequent SAR studies showed that even minor modifications to this core, such as the introduction of an allyl group at another position, resulted in a fourfold change in both cell-free and cellular potency [1]. This demonstrates that activity is exquisitely sensitive to the specific substituent ensemble, making generic substitution highly likely to fail to reproduce the desired biological activity for which this precise compound was synthesized and evaluated.

Quantitative Differentiation Evidence for 1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine (CAS 2034429-79-1)


Structural Differentiation via Piperazine Amide Moiety Optimization in HDM2 Inhibitor Scaffold

The compound is explicitly noted as an optimized intermediate (designated 14c) where the pyridine nitrogen of a progenitor scaffold was replaced with a 2-methoxyethoxy substituent. This specific structural modification was implemented because it 'gave improved potency' compared to the unsubstituted parent compound. The compound was then used as a new baseline for further optimization, where the 2-allyl derivative (14d) demonstrated a fourfold improvement in both cell-free and cellular potency over 14c [1]. This situates the compound's activity at a defined, intermediate level within a quantitative SAR progression.

HDM2/p53 Inhibitor Piperazine SAR Medicinal Chemistry

Physicochemical Property Baseline for Formulation and Handling

The molecular formula C20H25N3O4 and molecular weight of 371.44 g/mol place this compound within the standard 'Lipinski Rule of Five' space for drug-like molecules (MW < 500) [1]. This provides a baseline for comparing its solubility, permeability, and procurement-grade purity (typically 95% [1]) against potential alternatives. While not a direct biological differentiation, the structural metrics define its pharmaceutical profile boundary conditions relative to other piperazine derivatives in the same series.

Physicochemical Properties Drug-likeness Inventory Characterization

Role as a Key Intermediate in a Clinically Relevant Chemical Series

The compound is not an end-target but a critical SAR probe within the development lineage that ultimately led to clinical-stage MDM2 inhibitors, such as the structural class represented by RG7388 (Idasanutlin) [1]. Its synthesis and evaluation were pivotal in establishing that alkoxy substitution on the pyridine ring improves potency over the parent pyridine-imine series [2]. This makes it a valuable comparator compound for research programs focused on dissecting the contribution of the 2-methoxyethoxy group to target binding and cellular efficacy in the p53 pathway.

HDM2/MDM2 Inhibitor Cancer Therapeutics Lead Optimization

Validated Application Scenarios for 1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine (CAS 2034429-79-1)


SAR Probe for p53-HDM2 Inhibitor Scaffold Hopping and Lead Optimization

Based on its documented role as compound 14c in the optimization of piperazine amide-based HDM2 inhibitors [1], this compound is ideally suited as a chemotype probe. Researchers can use it as a comparative baseline when exploring novel piperidine or piperazine analogs. Its structure serves as a validated starting point for assessing whether new structural modifications can surpass the fourfold potency gain seen when transitioning to the 2-allyl derivative (14d) [1].

Control Compound in Cellular Assays for p53 Pathway Reactivation

As a defined intermediate with known cell-free and cellular activity against the HDM2 target [1], this compound can serve as a reference standard in cell-based assays (e.g., SJSA-1 osteosarcoma or other p53 wild-type lines). Its precise activity level, while not fully quantified in the open extract, provides a consistent internal benchmark for monitoring assay reproducibility and for normalizing the potency of newer analogs across different experimental batches.

Structural Biology and Binding Mode Studies

The specific 2-methoxyethoxy tail was intentionally designed to improve potency, likely through enhanced interactions with the HDM2 binding pocket [1]. The compound can be utilized in X-ray crystallography or molecular docking studies to elucidate the exact binding mode of this functional group. Such studies are critical for structure-based drug design efforts aiming to optimize the linker region between the piperazine core and the pyridine ring.

Physicochemical and Pharmacokinetic (PK) Property Calibration

With a molecular weight of 371.44 g/mol and a defined heteroaryl/piperazine composition [1], the compound represents a specific point in the property space of this inhibitor class. ADME/DMPK scientists can use it to calibrate computational models for solubility, permeability, and metabolic stability, comparing its experimental data against predictions for the broader piperazine-pyridine series.

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